molecular formula C16H11ClF2N2O2S B3889358 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride

3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride

Cat. No.: B3889358
M. Wt: 368.8 g/mol
InChI Key: NLPBBDBTRUICAC-UHFFFAOYSA-N
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Description

The compound “3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are known to have diverse biological activities and have been used in the synthesis of various drug molecules with lesser side effects . The compound also contains a benzoic acid moiety, which is a common component in many pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps and different chemical reactions. For instance, the synthesis of similar compounds has involved the use of 2,4-difluorobenzylamine , and 3,4-difluorophenylboronic acid . These compounds have been used in various reactions such as the Ugi four-component condensation reaction and Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring and a benzoic acid moiety. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are known to participate in a variety of chemical reactions. They have been used as building blocks in the synthesis of several organic compounds . The benzoic acid moiety can also participate in various reactions, particularly those involving the carboxylic acid group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The presence of the benzoic acid moiety could also influence the compound’s solubility and other physical and chemical properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it .

Biochemical Analysis

Biochemical Properties

3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways . The interaction between 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride and these enzymes can lead to the modulation of various biochemical processes, including phosphorylation and dephosphorylation of proteins. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular functions.

Cellular Effects

The effects of 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been shown to induce apoptosis by activating caspases and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism. In non-cancerous cells, 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride can modulate immune responses by affecting the activity of immune cells, such as T cells and macrophages.

Molecular Mechanism

The molecular mechanism of action of 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride involves its binding interactions with biomolecules. This compound can bind to the active site of enzymes, inhibiting their activity and preventing substrate binding . For example, it can inhibit the activity of kinases by competing with ATP for binding to the enzyme’s active site. Additionally, 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression. These interactions can lead to changes in cellular processes, such as cell proliferation, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that prolonged exposure to 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage.

Dosage Effects in Animal Models

The effects of 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride in animal models vary with different dosages. At low doses, this compound can have therapeutic effects, such as reducing tumor growth and modulating immune responses . At high doses, it can cause toxic effects, including liver and kidney damage, as well as gastrointestinal disturbances. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage can lead to adverse effects.

Metabolic Pathways

3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride is involved in various metabolic pathways, including those related to drug metabolism and detoxification . This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that can be excreted from the body. The interaction of 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body.

Transport and Distribution

The transport and distribution of 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, affecting its bioavailability and distribution in the body. The localization and accumulation of 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride in specific tissues can influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride can affect its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride in these compartments can influence its interactions with biomolecules and its overall effects on cellular processes.

Properties

IUPAC Name

3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O2S.ClH/c17-10-4-5-12(13(18)7-10)14-8-23-16(20-14)19-11-3-1-2-9(6-11)15(21)22;/h1-8H,(H,19,20)(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPBBDBTRUICAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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